1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742656-08-0
VCID: VC11554862
InChI: InChI=1S/C9H10F3NO.ClH/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13;/h2-4H,5,13H2,1H3;1H
SMILES:
Molecular Formula: C9H11ClF3NO
Molecular Weight: 241.64 g/mol

1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride

CAS No.: 2742656-08-0

Cat. No.: VC11554862

Molecular Formula: C9H11ClF3NO

Molecular Weight: 241.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride - 2742656-08-0

Specification

CAS No. 2742656-08-0
Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
IUPAC Name [2-methoxy-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3NO.ClH/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13;/h2-4H,5,13H2,1H3;1H
Standard InChI Key ILPBYRGNDNDFQX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(F)(F)F)CN.Cl

Introduction

Structural Identity and Molecular Characteristics

1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a hydrochloride salt derived from the primary amine 2-methoxy-4-(trifluoromethyl)benzylamine. The compound’s molecular formula is C9H11ClF3NO\text{C}_9\text{H}_{11}\text{ClF}_3\text{NO}, with a molecular weight of 241.64 g/mol . Its structure features:

  • A benzene ring substituted with a methoxy group (-OCH3_3) at the 2-position and a trifluoromethyl group (-CF3_3) at the 4-position.

  • A methylamine (-CH2_2NH2_2) side chain at the benzylic position, protonated to form the hydrochloride salt .

Key Physicochemical Properties

PropertyValueSource
Molecular Weight241.64 g/mol
Refractive Index1.4798
Purity≥97%
SensitivityAir-sensitive
Storage ConditionsInert atmosphere, dry environment

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design . The methoxy group contributes to electronic modulation of the aromatic ring, influencing reactivity in substitution reactions .

Synthesis and Manufacturing

Synthetic Route to the Free Amine

The free base 2-methoxy-4-(trifluoromethyl)benzylamine is synthesized via a multi-step process:

  • Functionalization of the Benzene Ring:

    • Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions .

    • Methoxylation using methylating agents under basic conditions .

  • Amination:

    • Reductive amination or Gabriel synthesis to install the primary amine group at the benzylic position .

Formation of the Hydrochloride Salt

The hydrochloride salt is obtained by treating the free amine with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether . The reaction proceeds as:

C9H10F3NO+HClC9H11ClF3NO\text{C}_9\text{H}_{10}\text{F}_3\text{NO} + \text{HCl} \rightarrow \text{C}_9\text{H}_{11}\text{ClF}_3\text{NO}

Crystallization yields a stable, hygroscopic solid suitable for storage and handling .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Peaks corresponding to the methoxy group (δ3.8\delta \approx 3.8 ppm), aromatic protons (δ6.87.5\delta \approx 6.8–7.5 ppm), and benzylic methylene group (δ3.9\delta \approx 3.9 ppm) .

  • 19^{19}F NMR: A singlet near δ60\delta \approx -60 ppm for the -CF3_3 group .

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms a purity of ≥97%, with retention times consistent with structurally analogous benzylamine derivatives .

Applications in Pharmaceutical Research

The compound’s structural motifs align with bioactive molecules in medicinal chemistry:

  • Trifluoromethyl Group: Enhances binding affinity to hydrophobic enzyme pockets and improves blood-brain barrier penetration .

  • Primary Amine: Serves as a handle for conjugation with carboxylic acids or carbonyl groups in prodrug design .

Case Study: Antimicrobial Agents

Vanillic acid derivatives modified with trifluoromethyl groups exhibit enhanced antibacterial activity . The title compound’s amine functionality allows derivatization into Schiff bases or urea analogs, broadening its utility in antimicrobial drug discovery .

Future Directions

Research opportunities include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the amine group to optimize pharmacokinetic properties.

  • Cocrystal Engineering: Improving solubility via co-formers, as demonstrated in related trifluoromethylated compounds .

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